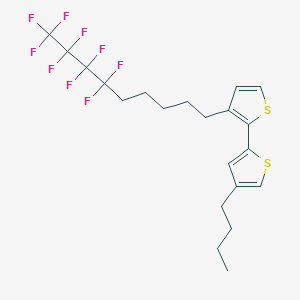
2-Dodecylhexadecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecylhexadecanal is an organic compound with the molecular formula C28H56O. It is a long-chain aldehyde, characterized by its significant length and the presence of an aldehyde functional group. This compound is part of the fatty aldehyde family, which are known for their long hydrocarbon chains and terminal aldehyde groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylhexadecanal typically involves the oxidation of the corresponding alcohol, 2-Dodecylhexadecan-1-ol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic dehydrogenation of the corresponding alcohol. This process is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: 2-Dodecylhexadecanoic acid.
Reduction: 2-Dodecylhexadecan-1-ol.
Substitution: Various substituted alcohols and other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Dodecylhexadecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and surfactants.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2-Dodecylhexadecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and signaling pathways. Additionally, its long hydrocarbon chain allows it to integrate into lipid bilayers, influencing membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Hexadecanal: A shorter chain aldehyde with similar chemical properties but different biological activities.
Octadecanal: Another long-chain aldehyde with a slightly longer hydrocarbon chain, leading to different physical and chemical properties.
Uniqueness: 2-Dodecylhexadecanal is unique due to its specific chain length and the presence of the aldehyde functional group, which confer distinct physical, chemical, and biological properties. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
922163-81-3 |
|---|---|
Molekularformel |
C28H56O |
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
2-dodecylhexadecanal |
InChI |
InChI=1S/C28H56O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29)25-23-21-19-17-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI-Schlüssel |
NDPQZBGPZJNEHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)



![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)


